N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is a chemical compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of this compound’s action is the induction of apoptosis within cells . This is due to the compound’s inhibition of CDK2, which alters cell cycle progression and leads to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, triazolopyrimidines have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase
Cellular Effects
The cellular effects of this compound are likely to be diverse, given its broad range of pharmacological activities. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. One common approach is the reaction of appropriate precursors under specific conditions, such as heating or using catalysts, to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antibacterial, antifungal, and anticancer properties. It is being studied for its ability to inhibit various enzymes and pathways involved in disease processes.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
1,2,4-Triazolo[1,5-a]pyridine
Uniqueness: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cinnamamide stands out due to its specific structural features and biological activities
Properties
IUPAC Name |
(E)-3-phenyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(9-8-14-5-2-1-3-6-14)18-10-4-7-15-11-19-17-20-13-21-22(17)12-15/h1-3,5-6,8-9,11-13H,4,7,10H2,(H,18,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNZXJWRRQJNV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.